molecular formula C11H11NOS B14812815 2-Cyclopropoxy-3-(methylthio)benzonitrile

2-Cyclopropoxy-3-(methylthio)benzonitrile

Cat. No.: B14812815
M. Wt: 205.28 g/mol
InChI Key: WRPHZJWWDMXLGI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CYCLOPROPOXY-3-(METHYLSULFANYL)BENZONITRILE can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-CYCLOPROPOXY-3-(METHYLSULFANYL)BENZONITRILE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize reaction efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.

Scientific Research Applications

2-CYCLOPROPOXY-3-(METHYLSULFANYL)BENZONITRILE has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds and materials.

    Biology: The compound can be employed in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-CYCLOPROPOXY-3-(METHYLSULFANYL)BENZONITRILE involves its interaction with molecular targets and pathways within biological systems. The cyclopropoxy and methylsulfanyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. These interactions can influence various biochemical processes, including enzyme inhibition, receptor binding, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-CYCLOPROPOXY-3-(METHYLSULFANYL)BENZONITRILE is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C11H11NOS

Molecular Weight

205.28 g/mol

IUPAC Name

2-cyclopropyloxy-3-methylsulfanylbenzonitrile

InChI

InChI=1S/C11H11NOS/c1-14-10-4-2-3-8(7-12)11(10)13-9-5-6-9/h2-4,9H,5-6H2,1H3

InChI Key

WRPHZJWWDMXLGI-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC(=C1OC2CC2)C#N

Origin of Product

United States

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